EC-hepcidin3 is a member of the hepcidin family of antimicrobial peptides, which are crucial in regulating iron metabolism and exhibiting antimicrobial properties. This peptide is derived from the orange-spotted grouper (Epinephelus coioides), a species known for its ability to thrive in various aquatic environments. Hepcidins play a significant role in innate immunity by modulating iron homeostasis and providing defense against pathogens.
The primary source of EC-hepcidin3 is the orange-spotted grouper, which has been extensively studied for its immune responses and antimicrobial peptides. The gene encoding this peptide has been cloned and characterized, revealing its potential applications in aquaculture and medicine due to its antibacterial properties against various pathogens .
EC-hepcidin3 belongs to the class of antimicrobial peptides, specifically the hepcidin family. These peptides are characterized by their small size, typically ranging from 20 to 25 amino acids, and their ability to form amphipathic structures that disrupt microbial membranes. They are classified based on their origin (e.g., fish, mammals) and their specific functions related to iron regulation and antimicrobial activity.
The synthesis of EC-hepcidin3 can be achieved through recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression vector. Commonly used expression systems include Escherichia coli due to its rapid growth and high yield capabilities .
Technical Details:
EC-hepcidin3 consists of a sequence that includes several cysteine residues, which form disulfide bonds essential for its structural stability and biological activity. The typical structure of hepcidins includes an amphipathic nature that facilitates interaction with microbial membranes.
The amino acid sequence of EC-hepcidin3 has been documented, showing a specific arrangement that contributes to its function:
EC-hepcidin3 primarily acts through interactions with microbial membranes, leading to cell lysis. The mechanism involves:
The interactions can be studied using techniques such as circular dichroism spectroscopy to analyze conformational changes upon binding to lipid membranes or bacterial cells.
The mechanism of action for EC-hepcidin3 involves two primary pathways:
Studies have shown that EC-hepcidin3 exhibits activity against various pathogens commonly found in aquaculture settings, highlighting its potential as a natural antibiotic alternative.
Relevant analyses include stability tests under varying conditions and assessments of antibacterial efficacy using minimum inhibitory concentration assays .
EC-hepcidin3 has several promising applications:
EC-hepcidin3 was identified through transcriptomic analysis of Epinephelus coioides (orange-spotted grouper) larvae challenged with Vibrio alginolyticus. High-throughput RNA sequencing revealed significant upregulation of this hepcidin isoform at 24 hours post-infection, coinciding with peak immune activation. The complete cDNA sequence spans 756 bp, featuring a 270 bp open reading frame (ORF) encoding an 89-amino acid prepropeptide. This includes a 24-residue signal peptide, a 40-residue prodomain, and a 25-residue mature peptide. The liver exhibited the highest basal expression, consistent with hepcidin’s role as a liver-expressed antimicrobial peptide (LEAP-1) [8] [4].
The genomic locus of EC-hepcidin3 follows the conserved tripartite structure of vertebrate hepcidin genes, comprising three exons interrupted by two introns. Exon 1 encodes the 5′ untranslated region (UTR) and signal peptide; Exon 2 covers the prodomain; and Exon 3 harbors the mature peptide and 3′ UTR. The intron phases (Phase 0 for Intron 1 and Phase 2 for Intron 2) align with teleost hepcidin orthologs, suggesting evolutionary conservation in splicing mechanisms. This organization facilitates post-translational cleavage to generate bioactive peptides [4] [10].
The 1.5 kb promoter region upstream of the EC-hepcidin3 transcription start site contains canonical motifs responsive to immune and iron signals:
Table 1: Key Transcription Factor Motifs in the EC-hepcidin3 Promoter
Motif | Consensus Sequence | Biological Trigger | Function |
---|---|---|---|
STAT3 | TT(N)₄AA | IL-6, Inflammation | Immune response activation |
BMP-RE | GCCGNC | Iron overload | Iron homeostasis regulation |
HNF4α | AGGTCA | Tissue specificity | Liver-specific expression |
ARE | TGACNNNGC | Oxidative stress | Antioxidant defense linkage |
EC-hepcidin3 shares highest sequence identity with teleost HAMP2-type hepcidins:
Table 2: Sequence Identity of Mature EC-hepcidin3 Across Species
Species | Hepcidin Type | Amino Acid Identity (%) | Key Functional Residues Conserved? |
---|---|---|---|
Bostrychus sinensis | HAMP2 | 78% | Yes (8 cysteines, Q-S/I-H-L motif) |
Channa maculata | HAMP2 | 72% | Yes (8 cysteines) |
Zanclus cornutus | Zc-hepc1 | 65% | Yes (8 cysteines) |
Homo sapiens | HAMP1 | 35% | Partial (6 cysteines) |
The mature EC-hepcidin3 peptide contains eight cysteine residues forming four disulfide bonds. NMR-based modeling confirms a β-hairpin fold stabilized by bonds between Cys1–Cys8, Cys2–Cys4, Cys3–Cys6, and Cys5–Cys7. This configuration is identical to human hepcidin-25 and teleost HAMP2 orthologs, enabling structural mimicry. The "Q-S/I-H-L" motif near the N-terminus is conserved in Acanthopterygii fish and functions in iron sensing [6] [9] [10].
Maximum-likelihood phylogenetic analysis clusters EC-hepcidin3 within the HAMP2 clade of teleost hepcidins, which diverged from mammalian HAMP1 after the teleost-specific genome duplication (~320 MYA). Key evolutionary features:
Table 3: Evolutionary Divergence of Hepcidin Clades
Clade | Representative Species | Key Sequence Motifs | Primary Function |
---|---|---|---|
Teleost HAMP2 | Epinephelus coioides | Q-S/I-H-L, 8 cysteines | Antimicrobial defense |
Teleost HAMP1 | Danio rerio | R-S-H-L, 8 cysteines | Iron regulation |
Mammalian HAMP | Homo sapiens | D-I-T-H, 8 cysteines | Iron regulation |
Avian HAMP | Gallus gallus | Absent | Absent (pseudogenized) |
Chemical Compounds Mentioned
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